molecular formula C20H22N2O2S B2586442 (2-ethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851804-91-6

(2-ethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2586442
CAS No.: 851804-91-6
M. Wt: 354.47
InChI Key: BYCPCMPDFFWSCV-UHFFFAOYSA-N
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Description

The compound "(2-ethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" features a 2-ethoxyphenyl group linked via a methanone bridge to a 4,5-dihydroimidazole ring substituted with a 4-methylbenzylthio moiety. This structure combines aromatic, thioether, and imidazoline components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

(2-ethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-24-18-7-5-4-6-17(18)19(23)22-13-12-21-20(22)25-14-16-10-8-15(2)9-11-16/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCPCMPDFFWSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the ethoxyphenyl and methylbenzylthio groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-ethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-ethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with enzymes, receptors, or other biomolecules to understand its effects on biological systems.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. This might include its use as a lead compound for drug development, targeting specific diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings. Its unique chemical properties might offer advantages in terms of durability, flexibility, or other desired characteristics.

Mechanism of Action

The mechanism of action of (2-ethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring or the thioether group, impacting physicochemical properties and bioactivity:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Biological Activity
(2-ethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (Target) R1 = 2-ethoxy, R2 = 4-Me ~382.5* Not reported Inferred anti-inflammatory†
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone R1 = 4-Cl, R2 = Me 294.78 Not reported Not reported
(4-Ethoxyphenyl)[2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl]methanone R1 = 4-ethoxy, R2 = 4-F ~400.5* Not reported Not reported
2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazole-1-yl)ethanone derivatives Varied aryl/alkyl groups 421–474 100–135 Anti-inflammatory, antimicrobial

*Calculated based on molecular formula. †Inferred from structural similarity to compounds in .

Key Observations:

The 4-methylbenzylthio moiety introduces steric bulk compared to smaller groups (e.g., methylthio in ), which may reduce solubility but improve target binding specificity .

Biological Activity Trends :

  • Imidazole derivatives with triphenyl substitutions (e.g., compounds in ) exhibit anti-inflammatory activity (IC50 values comparable to phenylbutazone), attributed to COX-2 inhibition. The target compound’s ethoxy and thioether groups may similarly modulate inflammatory pathways .
  • Thioether-linked benzyl groups (e.g., 4-fluorobenzyl in ) are associated with enhanced antimicrobial activity in related compounds, suggesting the target’s 4-methylbenzyl group could offer analogous benefits .

Computational and QSAR Insights

  • Electronic Effects : The ethoxy group’s electron-donating nature may stabilize charge-transfer interactions in enzyme active sites, as seen in similar imidazole derivatives .

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